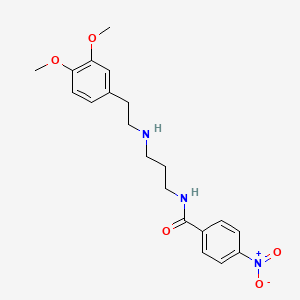

SB-237376 free base

Description

Propriétés

Numéro CAS |

179258-59-4 |

|---|---|

Formule moléculaire |

C20H25N3O5 |

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide |

InChI |

InChI=1S/C20H25N3O5/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24) |

Clé InChI |

XEAKAKKNLOUHDV-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |

Synonymes |

(N-(3-((2-(3,4-dimethoxyphenyl)ethyl)ethyl)amino)propyl) -4-nitrobenzamide hydrochloride SB-237376 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Electrophysiological Profile of SB-237376: A Dual Ion Channel Blocking Agent

For Immediate Release

Wynnewood, PA – SB-237376 is an investigational compound characterized by its dual action as a blocker of both potassium and calcium ion channels within cardiac myocytes. This unique mechanism of action positions it as a potential antiarrhythmic agent with a nuanced electrophysiological profile that suggests a potentially favorable safety margin concerning proarrhythmic risk.

At its core, SB-237376 exhibits a potent blockade of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization phase of the cardiac action potential. Concurrently, at higher concentrations, it exerts a use-dependent blockade of the L-type calcium current (ICa,L), which is instrumental in the plateau phase of the action potential and in excitation-contraction coupling. This dual-channel activity results in a concentration-dependent, bell-shaped modulation of the action potential duration (APD) and the QT interval.

Core Mechanism of Action: A Tale of Two Channels

The primary mechanism of action of SB-237376 is the inhibition of the IKr potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 0.42 µM[1][2][3]. Inhibition of IKr leads to a delay in cardiac repolarization, thereby prolonging the action potential duration. This effect is a hallmark of Class III antiarrhythmic agents.

In addition to its effects on potassium channels, SB-237376 also demonstrates a concentration-dependent and use-dependent blockade of the L-type calcium current (ICa,L)[1]. While a specific IC50 value for ICa,L blockade by SB-237376 is not consistently reported in the available literature, it is characterized as occurring at "high concentrations"[1][2][3]. This secondary action on calcium channels becomes more pronounced at higher stimulation frequencies. The blockade of the inward calcium current counteracts the APD-prolonging effects of the IKr inhibition, particularly at higher concentrations of the compound. This dual action is believed to be the basis for the observed bell-shaped concentration-response curve for APD and QT interval prolongation and may contribute to a lower risk of proarrhythmia compared to agents that solely block IKr[1].

Quantitative Analysis of Ion Channel Inhibition

The inhibitory effects of SB-237376 on its primary molecular targets have been quantified through electrophysiological studies. A summary of the available quantitative data is presented below.

| Target Ion Channel | Parameter | Value | Species/Model |

| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | IC50 | 0.42 µM | Canine and Rabbit Ventricular Myocytes |

| L-type Calcium Current (ICa,L) | Inhibition | Observed at high concentrations (use-dependent) | Canine and Rabbit Ventricular Myocytes |

Electrophysiological Consequences

The dual ion channel blockade by SB-237376 translates into distinct effects on the cardiac action potential.

Modulation of Action Potential Duration

SB-237376 produces a concentration-dependent prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram. This effect, however, follows a bell-shaped curve, with the maximum prolongation observed at concentrations of 1-3 µM[1]. At concentrations beyond this peak, the APD-prolonging effect diminishes, a phenomenon attributed to the concomitant blockade of the L-type calcium current which shortens the action potential.

Proarrhythmic Risk Profile

A critical aspect of any agent that prolongs the QT interval is its potential to induce arrhythmias, particularly Torsades de Pointes (TdP). The dual-channel blocking nature of SB-237376 is hypothesized to confer a lower proarrhythmic risk. By attenuating the inward calcium current at concentrations that significantly block IKr, SB-237376 may prevent excessive prolongation of the action potential and the development of early afterdepolarizations (EADs), which are known triggers for TdP[1].

Studies in arterially perfused rabbit ventricular wedge preparations have shown that while SB-237376 at a concentration of 3 µM can induce phase-2 EADs, a scoring system based on the drug's effects on the QT interval, transmural dispersion of repolarization (TDR), and EADs predicted a lower proarrhythmic risk for SB-237376 compared to the specific IKr blocker, dl-sotalol[1]. The increase in TDR, a substrate for re-entrant arrhythmias, is a known consequence of IKr blockade. The concurrent ICa,L blockade by SB-237376 may mitigate this effect at higher concentrations[1].

Experimental Methodologies

The characterization of SB-237376's mechanism of action has relied on established electrophysiological techniques.

Ion Current Measurements

The inhibitory effects of SB-237376 on IKr and ICa,L were determined using the whole-cell patch-clamp technique in isolated single cardiac myocytes from canine or rabbit left ventricles[1].

-

Experimental Workflow for Ion Current Measurement:

Experimental workflow for determining ion channel inhibition. While the precise voltage-clamp protocols used in the seminal studies are not detailed in the available abstracts, standard protocols for isolating IKr and ICa,L would have been employed. For IKr, this typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to measure the characteristic tail current. For ICa,L, a depolarizing step from a holding potential that inactivates sodium channels is used to elicit the inward calcium current.

Action Potential and Proarrhythmic Risk Assessment

The effects of SB-237376 on action potential duration and its proarrhythmic potential were investigated using arterially perfused wedge preparations of canine or rabbit left ventricles[1]. This ex vivo model preserves the three-dimensional structure and cellular heterogeneity of the ventricular wall, allowing for the assessment of transmural electrophysiological effects.

-

Signaling Pathway of SB-237376 Action:

Signaling cascade illustrating the dual mechanism of SB-237376.

Conclusion

SB-237376 presents a compelling profile as a dual IKr and ICa,L channel blocker. Its potent inhibition of the delayed rectifier potassium current leads to a prolongation of the cardiac action potential, a mechanism characteristic of Class III antiarrhythmic agents. The concomitant, concentration-dependent blockade of the L-type calcium current introduces a self-limiting property to its APD-prolonging effects, which is suggested to translate into a lower propensity for inducing arrhythmias compared to more selective IKr inhibitors. This dual mechanism of action underscores a sophisticated approach to modulating cardiac electrophysiology for the potential treatment of arrhythmias. Further investigation is warranted to fully elucidate the clinical implications of this unique pharmacological profile.

References

- 1. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electrophysiological Profile of SB-237376: A Dual Blocker of Potassium and Calcium Channels

For Immediate Release

This technical guide provides an in-depth analysis of the electrophysiological properties of SB-237376 free base, a compound recognized for its dual-channel blocking activity on cardiac potassium and calcium channels. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes key findings, details experimental methodologies, and presents quantitative data to elucidate the compound's mechanism of action and its potential as an antiarrhythmic agent.

Core Mechanism of Action: A Tale of Two Channels

SB-237376 exhibits a unique pharmacological profile by acting as a blocker of both potassium and calcium channels in cardiac myocytes.[1][2][3] Its primary activity involves the inhibition of the rapidly activating delayed rectifier potassium current (I_Kr), a critical component in the repolarization phase of the cardiac action potential.[1][2][3] This inhibition leads to a prolongation of the action potential duration (APD) and the QT interval.[1]

Notably, at higher concentrations, SB-237376 also demonstrates a use-dependent blockade of L-type calcium channels (I_Ca,L).[1][2][3] This secondary action is believed to be a self-limiting mechanism that mitigates the proarrhythmic risk often associated with potent I_Kr blockers.[1] The combined effect on both potassium and calcium currents suggests a promising antiarrhythmic potential with a favorable safety profile compared to more selective I_Kr inhibitors like dl-sotalol.[1][2][3]

Quantitative Analysis of Channel Blocking Activity

The following tables summarize the key quantitative data on the inhibitory effects of SB-237376 on cardiac ion channels.

| Parameter | Value | Channel/Current | Species/Preparation | Reference |

| IC50 | 0.42 µM | I_Kr | Canine Ventricular Myocytes | [1][2][3] |

| Maximum APD & QT Prolongation | 1-3 µM | - | Canine & Rabbit Ventricular Wedge | [1] |

| Induction of Early Afterdepolarizations (EADs) | 3 µM | - | Rabbit Ventricular Wedge | [1][2][3] |

Table 1: Inhibitory Potency and Electrophysiological Effects of SB-237376

Experimental Methodologies: A Closer Look

The characterization of SB-237376's electrophysiological effects has been primarily achieved through studies on isolated cardiac myocytes and arterially perfused ventricular wedge preparations.

Isolation of Canine Ventricular Myocytes

Single cardiac myocytes are enzymatically isolated from the canine left ventricle to enable detailed electrophysiological recordings at the cellular level. A common method involves the following steps:

-

Tissue Excision and Cannulation: A wedge-shaped section of the ventricular wall, supplied by a branch of the left anterior descending (LAD) coronary artery, is excised. The artery is then cannulated for perfusion.

-

Calcium-Free Perfusion: The tissue is initially perfused with a calcium-free solution, such as a Joklik-modified Minimum Essential Medium (MEM), to weaken the cell-to-cell connections.

-

Enzymatic Digestion: Following the calcium-free perfusion, the tissue is perfused with a solution containing digestive enzymes, most commonly collagenase (e.g., Type II) and bovine serum albumin (BSA), along with a low concentration of calcium (e.g., 50 µM).

-

Cell Dissociation and Storage: After enzymatic digestion, the tissue is gently agitated to release individual myocytes. The calcium concentration is gradually restored, and the isolated cells are stored in an appropriate medium at a controlled temperature (e.g., 15°C) until use.

Arterially Perfused Rabbit and Canine Ventricular Wedge Preparation

This ex vivo model allows for the study of transmural electrophysiological properties in a more intact tissue preparation.

-

Heart Excision and Cannulation: The heart is rapidly excised and placed in a cold cardioplegic solution (e.g., Tyrode's solution). A suitable coronary artery branch supplying a transmural wedge of the left ventricle is cannulated.

-

Perfusion and Equilibration: The wedge is placed in a tissue bath and arterially perfused with an oxygenated and buffered Tyrode's solution (95% O2, 5% CO2) at a physiological temperature (e.g., 35.7 ± 0.1°C). The preparation is allowed to equilibrate for a period (e.g., one hour) before recordings commence.

-

Electrophysiological Recordings: Transmembrane action potentials are recorded from different layers of the ventricular wall (epicardium, mid-myocardium, and endocardium) using microelectrodes. A transmural electrocardiogram (ECG) can also be recorded.

Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is employed to record specific ion channel currents from isolated cardiomyocytes.

-

Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance suitable for whole-cell recordings (typically 2-5 MΩ). The pipette is filled with an internal solution designed to isolate the current of interest.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and measure the desired ionic currents.

-

For I_Kr: A typical protocol involves a depolarizing pulse to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a more negative potential (e.g., -40 mV) where the characteristic tail current is measured.

-

For I_Ca,L: Cells are held at a negative holding potential (e.g., -80 mV) and then subjected to a series of depolarizing steps to various test potentials to elicit the inward calcium current.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of SB-237376 and the experimental workflow for its characterization.

Caption: Mechanism of SB-237376 action.

References

- 1. Isolated myocytes from adult canine left ventricle: Ca2+ tolerance, electrophysiology, and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blinded validation of the isolated arterially perfused rabbit ventricular wedge in preclinical assessment of drug-induced proarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of cardiomyocytes [bio-protocol.org]

SB-237376 Free Base: A Technical Guide on its Calcium Channel Blocking Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-237376 is a dual-potassium and calcium channel blocking agent with potential applications in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the calcium channel blocking effects of SB-237376 free base, focusing on its mechanism of action, electrophysiological consequences, and the experimental protocols used for its characterization. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the compound's functional interactions and potential signaling pathways.

Introduction

SB-237376 has been identified as a novel antiarrhythmic compound that exhibits a unique pharmacological profile by targeting both the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L).[1][2] This dual-channel blockade is thought to contribute to its antiarrhythmic efficacy while potentially mitigating the proarrhythmic risk often associated with selective IKr inhibitors.[1][2] This guide will delve into the specifics of its interaction with L-type calcium channels, providing a technical resource for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action

SB-237376 exerts its effects on L-type calcium channels in a concentration- and use-dependent manner.[1] While its primary reported activity is the inhibition of IKr, at higher concentrations, it demonstrates a significant blockade of ICa,L.[1][2] This action on calcium channels is crucial for its overall electrophysiological profile, contributing to the self-limitation of action potential duration (APD) prolongation at higher doses.[1]

Quantitative Data

The available quantitative data for the channel blocking effects of SB-237376 are summarized below. It is important to note that a specific IC50 value for the L-type calcium channel has not been prominently reported in publicly available literature; the effect is described as occurring at "high concentrations."

| Parameter | Channel | Value | Species/Preparation | Reference |

| IC50 | IKr (rapidly activating delayed rectifier K+ current) | 0.42 µM | Canine and rabbit single myocytes | [1][2] |

| Effective Concentration for ICa,L Blockade | ICa,L (L-type Ca2+ current) | High Concentrations (e.g., 3 µM) | Canine and rabbit single myocytes | [1][2] |

| Observed Effect at 3 µM | Induction of Phase-2 Early Afterdepolarizations (EADs) | - | Rabbit ventricular wedge preparations | [1] |

Experimental Protocols

The characterization of SB-237376's effects on calcium channels has primarily involved electrophysiological studies on isolated cardiac myocytes and multicellular preparations. Below are detailed methodologies representative of those used in such investigations.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to record ionic currents from single cardiac myocytes.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from canine or rabbit hearts.

-

Solutions:

-

External Solution (Tyrode's): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (Internal): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

-

-

Recording ICa,L:

-

Cells are voltage-clamped at a holding potential of -40 mV to inactivate sodium channels.

-

Test pulses to 0 mV for 200 ms are applied to elicit ICa,L.

-

SB-237376 is perfused at increasing concentrations to determine its effect on the peak inward current.

-

Use-dependency can be assessed by applying trains of depolarizing pulses at different frequencies.

-

Arterially Perfused Wedge Preparation

This ex vivo model allows for the study of transmural electrophysiology.

-

Preparation: A wedge of ventricular tissue is dissected and cannulated via a coronary artery.

-

Perfusion: The preparation is perfused with oxygenated Tyrode's solution at a constant temperature.

-

Recording: Transmembrane action potentials are recorded from the endocardium, mid-myocardium, and epicardium using floating microelectrodes. A transmural ECG is also recorded.

-

Protocol:

-

The preparation is allowed to equilibrate.

-

Baseline action potentials and ECG are recorded during steady-state pacing.

-

SB-237376 is added to the perfusate at desired concentrations.

-

Changes in action potential duration (APD), QT interval, and the emergence of early afterdepolarizations (EADs) are monitored.

-

Signaling Pathways

While specific studies on the downstream signaling effects of SB-237376 are not available, blocking L-type calcium channels in cardiac myocytes is known to modulate several key intracellular signaling pathways. It is plausible that SB-237376 could influence these pathways, particularly at concentrations where significant ICa,L blockade occurs.

Key potential downstream effects of ICa,L blockade include:

-

Reduced Excitation-Contraction Coupling: The influx of Ca2+ through L-type channels is the primary trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to myocyte contraction. Blockade of ICa,L would be expected to reduce the trigger Ca2+ and consequently decrease myocardial contractility.

-

Modulation of Ca2+-Dependent Transcription Factors: L-type calcium channel activity is linked to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) via the calmodulin-calcineurin pathway. By reducing Ca2+ influx, SB-237376 could potentially inhibit this pathway, which is involved in pathological cardiac hypertrophy.

-

Alteration of CaMKII Activity: Ca2+/calmodulin-dependent protein kinase II (CaMKII) is another crucial downstream effector of Ca2+ signaling in the heart. Changes in Ca2+ influx due to ICa,L blockade could alter CaMKII activity, which in turn regulates various ion channels and calcium handling proteins.

Conclusion

SB-237376 is a dual IKr and ICa,L blocker. Its calcium channel blocking properties, which become apparent at higher concentrations, are integral to its overall electrophysiological profile and may contribute to a favorable safety profile compared to more selective IKr inhibitors. While the precise potency of SB-237376 on L-type calcium channels requires further quantification, the available data provide a solid foundation for its continued investigation as a potential antiarrhythmic agent. Future research should aim to elucidate a specific IC50 for ICa,L, explore its binding kinetics to the calcium channel, and investigate its impact on downstream Ca2+-dependent signaling pathways in cardiac myocytes.

References

An In-depth Technical Guide on the Inhibition of IKr Current by SB-237376 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of SB-237376 free base on the rapidly activating delayed rectifier potassium current (IKr), a critical component of cardiac repolarization. The document details the quantitative aspects of this inhibition, the experimental methodologies used for its characterization, and the underlying physiological mechanisms.

Core Data Presentation

The inhibitory effects of SB-237376 on the IKr current and other related cardiac electrophysiological parameters are summarized below. The data is compiled from studies on canine and rabbit ventricular myocytes.

| Parameter | Test System | Concentration | Effect | Source |

| IKr Inhibition | Canine Ventricular Myocytes | 0.42 µM | 50% inhibition (IC50) | |

| Action Potential Duration (APD) & QT Interval | Canine & Rabbit Ventricular Myocytes | 1-3 µM | Maximum prolongation (bell-shaped response) | |

| Early Afterdepolarizations (EADs) | Rabbit Ventricular Wedge Preparations | 3 µM | Induction of phase-2 EADs | |

| L-type Ca2+ Current (ICa,L) | Canine & Rabbit Ventricular Myocytes | High concentrations | Use-dependent block |

Experimental Protocols

The following sections detail the likely experimental methodologies employed to ascertain the effects of SB-237376 on the IKr current, based on standard practices in the field for canine ventricular myocytes.

Isolation of Canine Ventricular Myocytes

A standard enzymatic dissociation method is used to isolate individual cardiac myocytes from the canine left ventricle.

-

Heart Excision and Perfusion: The heart is excised from an anesthetized dog and immediately perfused with a Ca2+-free Tyrode's solution to remove blood.

-

Enzymatic Digestion: The perfusate is then switched to a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation and Harvest: The ventricular tissue is minced and gently agitated to release individual myocytes. The resulting cell suspension is then filtered and washed.

-

Storage: Isolated myocytes are stored in a high-potassium solution at room temperature for use within the same day.

Whole-Cell Patch-Clamp Electrophysiology for IKr Measurement

The whole-cell patch-clamp technique is employed to record IKr currents from isolated canine ventricular myocytes.

-

Cell Preparation: A single myocyte is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Pipette and Solutions: A borosilicate glass micropipette with a tip resistance of 2-4 MΩ is filled with an internal solution and brought into contact with the cell membrane to form a giga-seal. The internal solution is designed to mimic the intracellular ionic environment, while the external solution mimics the extracellular environment. To isolate IKr, other ionic currents are blocked using specific inhibitors (e.g., tetrodotoxin for Na+ channels, nifedipine for Ca2+ channels, and a low concentration of a specific IKs blocker).

-

Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the IKr current. A typical protocol to measure the IKr tail current involves:

-

A holding potential of -40 mV.

-

Depolarizing voltage steps of various amplitudes (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 500-1000 ms to activate the IKr channels.

-

Repolarization to a potential of -40 mV to record the deactivating tail current, which is a measure of the IKr current.

-

-

Data Acquisition and Analysis: The current signals are amplified, filtered, and digitized. The peak amplitude of the tail current at -40 mV is measured at each test potential. The concentration-response relationship for SB-237376 is determined by applying increasing concentrations of the compound and measuring the percentage inhibition of the IKr tail current. The IC50 value is then calculated by fitting the data to a Hill equation.

Visualizations

Experimental Workflow for IKr Inhibition Assay

SB-237376 Free Base: An In-Depth Technical Guide on Ion Channel Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-237376 is a compound recognized for its dual potassium and calcium channel blocking properties, suggesting potential applications in the management of cardiac arrhythmias.[1] This technical guide provides a detailed overview of the ion channel selectivity profile of SB-237376 free base, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Selectivity Profile

SB-237376 exhibits potent inhibitory activity against the rapidly activating delayed rectifier potassium current (IKr), a critical component in cardiac repolarization. Additionally, it demonstrates effects on the L-type calcium current (ICa,L), particularly at higher concentrations.[1] This dual-channel action is a key characteristic of its electrophysiological profile.

Data Presentation: Quantitative Analysis of Ion Channel Inhibition

The following table summarizes the known quantitative data for the interaction of SB-237376 with key cardiac ion channels.

| Ion Channel | Current | Measured Value (IC50) | Species/Cell Type | Reference |

| hERG (human Ether-à-go-go-Related Gene) | IKr | 0.42 µM | Canine and Rabbit Ventricular Myocytes | [1] |

| L-type Calcium Channel | ICa,L | Blockade at high concentrations (use-dependent) | Canine and Rabbit Ventricular Myocytes | [1] |

Experimental Protocols

The following are detailed, representative methodologies for the key electrophysiological experiments used to characterize compounds like SB-237376.

Note: The full text of the primary study characterizing SB-237376 (Xu et al., 2003) was not accessible. Therefore, the following protocols are comprehensive, generalized procedures for whole-cell patch-clamp recordings of IKr and ICa,L, based on established electrophysiological practices.

Whole-Cell Patch-Clamp Electrophysiology for IKr (hERG) Current Measurement

Objective: To determine the inhibitory effect of SB-237376 on the rapidly activating delayed rectifier potassium current (IKr).

Methodology:

-

Cell Preparation: Single ventricular myocytes are isolated from canine or rabbit hearts via enzymatic digestion.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

-

The external solution (Tyrode's solution) contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

-

Cells are held at a holding potential of -80 mV.

-

-

Voltage-Clamp Protocol for IKr:

-

To elicit IKr, a depolarizing pulse to +20 mV for 1 second is applied from the holding potential.

-

This is followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current, which is characteristic of IKr.

-

The peak amplitude of the tail current is measured.

-

-

Drug Application:

-

After obtaining a stable baseline recording, SB-237376 is applied at various concentrations to the external solution.

-

The effect of the compound on the peak tail current is measured at each concentration to determine the concentration-response relationship.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration.

-

The IC50 value is determined by fitting the concentration-response data to the Hill equation.

-

Whole-Cell Patch-Clamp Electrophysiology for ICa,L (L-type Calcium) Current Measurement

Objective: To characterize the blocking effect of SB-237376 on the L-type calcium current.

Methodology:

-

Cell Preparation: As described for IKr measurement.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed.

-

The internal solution contains (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with CsOH. (Cesium and TEA are used to block potassium currents).

-

The external solution contains (in mM): 137 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

-

-

Voltage-Clamp Protocol for ICa,L:

-

The cell is held at a holding potential of -40 mV to inactivate sodium channels.

-

ICa,L is elicited by a series of depolarizing steps (e.g., from -30 mV to +60 mV in 10 mV increments) for 300 ms.

-

The peak inward current at each voltage step is measured.

-

-

Use-Dependency Protocol:

-

To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 200 ms at a frequency of 1-3 Hz) is applied in the presence of SB-237376.

-

The progressive decrease in the peak inward current with successive pulses indicates use-dependent block.

-

-

Drug Application and Data Analysis:

-

Similar to the IKr protocol, SB-237376 is applied at various concentrations.

-

The effect on the peak inward calcium current is measured to determine the extent of block.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of SB-237376 on cardiac ion channels.

Experimental Workflow for Ion Channel Selectivity Profiling

Caption: Workflow for patch-clamp electrophysiology experiments.

Conclusion

SB-237376 free base is a dual inhibitor of the IKr and ICa,L ion channels. Its potent blockade of IKr is the primary driver of its action potential prolonging effects. The concomitant, use-dependent block of ICa,L at higher concentrations likely contributes to a self-limiting effect on repolarization, potentially reducing its proarrhythmic risk compared to more selective IKr inhibitors.[1] Further investigation into its selectivity against a broader panel of ion channels would provide a more complete understanding of its off-target effects and overall safety profile. The experimental protocols and workflows detailed in this guide provide a framework for such future studies.

References

No Publicly Available Pharmacological Data for SB-237376

An extensive search of publicly available scientific literature and databases has yielded no specific pharmacological profile for a compound designated as SB-237376 free base . This suggests that the compound identifier may be incorrect, may refer to a substance not yet described in public research, or could be an internal designation within a private organization that has not been disclosed.

The comprehensive search included queries for its mechanism of action, binding affinity, selectivity, and details of in vitro and in vivo studies. However, no relevant results were found that would allow for the creation of the requested in-depth technical guide. The search results were broad and covered general concepts in pharmacology, such as experimental methodologies and signaling pathways, but did not contain any specific data related to SB-237376.

Therefore, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways for SB-237376 at this time.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized identifier. If "SB-237376" is a confidential internal code, the relevant pharmacological data would be proprietary to the originating institution.

We recommend verifying the compound identifier and consulting internal documentation or contacting the source of the designation for further information. Should a correct and publicly documented identifier be provided, a comprehensive pharmacological profile can be compiled as requested.

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-237376 is a potent antiarrhythmic compound characterized by its dual-channel blocking activity, targeting both the rapid component of the delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L). This unique pharmacological profile suggests a potential for effective arrhythmia suppression with a reduced risk of proarrhythmic events compared to single-channel blockers. This technical guide provides a comprehensive overview of SB-237376, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its investigation in arrhythmia research. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize SB-237376 as a tool compound in the study of cardiac electrophysiology and the development of novel antiarrhythmic therapies.

Mechanism of Action

SB-237376 exerts its antiarrhythmic effects through a concentration-dependent dual blockade of key cardiac ion channels. At lower concentrations, it primarily inhibits the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). This inhibition leads to a prolongation of the cardiac action potential duration (APD) and the QT interval.[1]

At higher concentrations, SB-237376 also blocks the L-type calcium current (ICa,L).[1] This secondary action is crucial as it creates a "bell-shaped" concentration-response curve for APD and QT prolongation, where the effects plateau and may even slightly decrease at the highest concentrations.[1] This self-limiting effect on repolarization is believed to contribute to its lower proarrhythmic risk profile compared to pure IKr blockers like dl-sotalol.[1]

The dual-channel blockade by SB-237376 offers a promising strategy for arrhythmia treatment by prolonging the refractory period of cardiac tissue without excessively increasing the dispersion of repolarization, a key factor in the genesis of dangerous arrhythmias like Torsades de Pointes (TdP).

Quantitative Data

The following tables summarize the key quantitative data for SB-237376 from preclinical studies. These data are essential for designing and interpreting experiments in arrhythmia-related research.

| Parameter | Species/Model | Value | Reference |

| IKr Inhibition (IC50) | Single Myocytes | 0.42 µM | [1] |

| ICa,L Inhibition | Single Myocytes | Blockade at high concentrations | [1] |

| Peak APD & QT Prolongation | Canine & Rabbit Ventricular Wedge | 1 - 3 µM | [1] |

| Induction of Early Afterdepolarizations (EADs) | Rabbit Ventricular Wedge | 3 µM (in 5 of 6 preparations) | [1] |

| Induction of Early Afterdepolarizations (EADs) | Canine Ventricular Wedge | No EADs observed | [1] |

Table 1: In Vitro Electrophysiological Effects of SB-237376

| Species | Parameter | Concentration | Effect | Reference |

| Rabbit | APD, QT Interval, TDR | 1 - 3 µM | Larger increases compared to canine models | [1] |

| Canine | APD, QT Interval, TDR | 1 - 3 µM | Smaller increases compared to rabbit models | [1] |

Table 2: Species-Specific Effects of SB-237376 on Cardiac Repolarization Parameters

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of SB-237376's effects. The following are representative protocols for key in vitro experiments.

Whole-Cell Patch-Clamp Electrophysiology for IKr and ICa,L Measurement in Single Cardiomyocytes

This protocol allows for the direct measurement of the effect of SB-237376 on IKr and ICa,L.

Cell Preparation:

-

Isolate ventricular myocytes from rabbit or canine hearts using enzymatic digestion.

-

Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.

-

Perfuse the cells with an external solution.

Solutions:

-

External Solution (for IKr): Tyrode's solution containing (in mmol/L): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH. To block other currents, appropriate blockers (e.g., for INa and ICa,L) should be added.

-

Pipette Solution (for IKr): (in mmol/L): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

-

External Solution (for ICa,L): Na+- and K+-free solution containing (in mmol/L): Tetraethylammonium chloride (TEA-Cl) 135, CsCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with CsOH.

-

Pipette Solution (for ICa,L): (in mmol/L): Cs-aspartate 120, TEA-Cl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol for IKr:

-

Hold the cell at a holding potential of -50 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the IKr channels.

-

Repolarize the membrane to -50 mV for 3 seconds to elicit the IKr tail current.

-

Apply different concentrations of SB-237376 and record the changes in the tail current amplitude.

Voltage-Clamp Protocol for ICa,L:

-

Hold the cell at a holding potential of -40 mV to inactivate Na+ channels.

-

Apply depolarizing steps in 10 mV increments from -30 mV to +60 mV for 300 ms.

-

Record the peak inward ICa,L at each voltage step.

-

Apply different concentrations of SB-237376 and record the changes in the peak current.

Data Analysis:

-

Measure the peak tail current for IKr and the peak inward current for ICa,L.

-

Construct concentration-response curves and calculate the IC50 value for IKr inhibition.

-

Analyze the voltage-dependence of ICa,L block.

Arterially Perfused Ventricular Wedge Preparation

This ex vivo model allows for the study of SB-237376's effects on the transmural electrophysiology of the heart.

Preparation:

-

Excise the heart from a rabbit or dog and cannulate a major coronary artery (e.g., the left anterior descending artery).

-

Dissect a transmural wedge of the ventricular free wall.

-

Mount the wedge in a tissue bath and perfuse it with oxygenated Tyrode's solution at 37°C.

Recording:

-

Place a stimulating electrode on the endocardial surface to pace the preparation at a fixed cycle length (e.g., 1000-2000 ms).

-

Simultaneously record transmembrane action potentials from the epicardial, mid-myocardial (M-cell), and endocardial layers using floating microelectrodes.

-

Record a transmural pseudo-electrocardiogram (ECG) using two electrodes placed on opposite sides of the wedge.

Experimental Protocol:

-

Record baseline action potentials and pseudo-ECG.

-

Perfuse the wedge with increasing concentrations of SB-237376.

-

At each concentration, record the changes in APD at 90% repolarization (APD90) in all three layers, the QT interval from the pseudo-ECG, and the transmural dispersion of repolarization (TDR), calculated as the difference between the longest and shortest APD90 across the wall.

-

Monitor for the occurrence of EADs.

Data Analysis:

-

Measure APD90, QT interval, and TDR at baseline and in the presence of different concentrations of SB-237376.

-

Construct concentration-response curves for these parameters.

-

Compare the effects of SB-237376 between canine and rabbit preparations.

Visualizations

Signaling Pathway of SB-237376 in a Cardiomyocyte

Caption: Signaling pathway of SB-237376 in a cardiomyocyte.

Experimental Workflow for Preclinical Evaluation of SB-237376

Caption: Experimental workflow for preclinical evaluation of SB-237376.

Conclusion

SB-237376 represents a promising pharmacological tool for the investigation of arrhythmia mechanisms and the development of safer antiarrhythmic drugs. Its dual IKr and ICa,L blocking properties provide a unique mechanism for modulating cardiac repolarization. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and its potential therapeutic applications. A thorough understanding of its concentration-dependent effects and species-specific differences is critical for the accurate interpretation of experimental results and the assessment of its translational potential.

References

An In-depth Technical Guide to SB-237376 Free Base: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-237376 is a potent investigational compound with a dual mechanism of action, functioning as both a potassium and a calcium channel blocker. Primarily, it inhibits the rapidly activating delayed rectifier potassium current (IKr) with high affinity, while at higher concentrations, it also blocks L-type calcium channels (ICa,L). This unique pharmacological profile suggests potential as an antiarrhythmic agent with a reduced risk of proarrhythmia compared to more selective IKr inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of SB-237376 free base, including detailed experimental protocols and a summary of its effects on cardiac electrophysiology.

Chemical Structure and Physicochemical Properties

SB-237376 free base, chemically known as N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide, is a synthetic molecule with the molecular formula C20H25N3O5.[1] Its structure is characterized by a 4-nitrobenzamide moiety linked to a diamine chain, which in turn is substituted with a 3,4-dimethoxyphenylethyl group.

| Property | Value | Source |

| Molecular Formula | C20H25N3O5 | [1] |

| Molecular Weight | 387.43 g/mol | [1] |

| IUPAC Name | N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide | PubChem |

| CAS Number | 179258-59-4 | MedChemExpress |

| SMILES | COc1ccc(CCNCCCNC(=O)c2ccc(cc2)--INVALID-LINK--[O-])cc1OC | [1] |

| InChI | InChI=1S/C20H25N3O5/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24) | [1] |

Biological Activity and Mechanism of Action

SB-237376 exhibits a dual ion channel blocking activity, which is central to its pharmacological effects.

Potassium Channel Blockade

SB-237376 is a potent inhibitor of the rapidly activating delayed rectifier potassium current (IKr), with an IC50 of 0.42 μM.[1][2][3] This current, carried by the hERG channel, is crucial for the repolarization phase of the cardiac action potential. Inhibition of IKr leads to a prolongation of the action potential duration (APD).

Calcium Channel Blockade

At higher concentrations, SB-237376 also blocks L-type calcium channels (ICa,L).[1][2][3] This effect is use-dependent. The blockade of the inward calcium current counteracts the APD-prolonging effects of IKr inhibition, particularly at slower heart rates, which is hypothesized to contribute to its lower proarrhythmic risk.

Electrophysiological Effects

The dual-channel blockade results in a characteristic bell-shaped concentration-response curve for APD and QT interval prolongation, with the maximum effect observed at 1-3 µM.[2] At a concentration of 3 µM, SB-237376 has been shown to induce early afterdepolarizations (EADs) in rabbit ventricular wedge preparations, but not in canine preparations.[2] This species-specific difference is likely due to greater increases in APD, QT interval, and transmural dispersion of repolarization (TDR) in rabbits.[2] A scoring system based on these parameters predicted a lower proarrhythmic risk for SB-237376 compared to the specific IKr blocker, dl-sotalol.[2]

| Parameter | Value/Effect | Species/Model | Source |

| IKr Inhibition (IC50) | 0.42 µM | N/A | [1][2][3] |

| L-type Ca2+ Channel Blockade | Observed at high concentrations (use-dependent) | N/A | [2] |

| Maximum APD & QT Prolongation | 1-3 µM | Canine/Rabbit Ventricles | [2] |

| EAD Induction | 3 µM | Rabbit Ventricular Wedge | [2] |

| Proarrhythmic Risk | Lower than dl-sotalol | Rabbit Ventricular Wedge | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SB-237376.

Whole-Cell Patch Clamp Electrophysiology for IKr and ICa,L Measurement

Objective: To determine the inhibitory concentration (IC50) of SB-237376 on IKr and to characterize its effects on ICa,L.

Cell Preparation:

-

Canine or rabbit ventricular myocytes are enzymatically isolated using a standard collagenase and protease digestion method.

-

Cells are stored in a high-potassium solution (Kraftbrühe) at 4°C until use.

Recording Solutions:

-

External Solution (for IKr): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for IKr): (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

External Solution (for ICa,L): Tyrode's solution with KCl replaced by CsCl to block potassium currents.

-

Pipette Solution (for ICa,L): (in mM): 120 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol:

-

Whole-cell configuration of the patch-clamp technique is established.

-

For IKr, cells are held at a holding potential of -50 mV. A depolarizing pulse to +20 mV for 2 seconds is applied to activate the channels, followed by a repolarizing pulse to -50 mV to elicit the tail current.

-

For ICa,L, cells are held at -80 mV. A depolarizing step to 0 mV for 200 ms is used to elicit the peak inward current.

-

SB-237376 is applied at various concentrations via a perfusion system.

-

Dose-response curves are constructed by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.

Arterially Perfused Ventricular Wedge Preparation

Objective: To assess the effects of SB-237376 on action potential duration (APD), QT interval, transmural dispersion of repolarization (TDR), and the propensity to induce early afterdepolarizations (EADs).

Preparation:

-

Hearts are excised from anesthetized canines or rabbits and placed in cold cardioplegic solution.

-

A transmural wedge of the left ventricular free wall is dissected.

-

A small coronary artery branch is cannulated for perfusion with Tyrode's solution (composition as in 3.1) at 37°C, gassed with 95% O2/5% CO2.

-

The preparation is placed in a heated tissue bath.

Recording:

-

Transmembrane action potentials are recorded from the epicardial, M-region, and endocardial surfaces using floating glass microelectrodes.

-

A transmural pseudo-ECG is recorded to measure the QT interval.

-

The preparation is paced from the endocardial surface at a constant cycle length (e.g., 1000 or 2000 ms).

-

After baseline recordings, SB-237376 is perfused at increasing concentrations.

-

APD at 90% repolarization (APD90), QT interval, and TDR (difference between the longest and shortest APD90) are measured.

Signaling Pathways and Logical Relationships

The primary mechanism of action of SB-237376 is direct ion channel blockade rather than modulation of complex intracellular signaling cascades. The following diagrams illustrate the logical relationships of its dual-channel blocking effect and the experimental workflow.

References

SB-237376 free base CAS number 179258-59-4

An In-Depth Technical Guide to SB-237376 Free Base (CAS Number: 179258-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-237376 is an investigational antiarrhythmic compound with a unique pharmacological profile characterized by dual blockade of potassium and calcium ion channels.[1] Identified by the Chemical Abstracts Service (CAS) number 179258-59-4, this molecule has been studied for its potential to treat cardiac arrhythmias with a theoretically lower risk of proarrhythmic events compared to purely potassium channel blocking agents.[1] This technical guide provides a comprehensive overview of the available data on SB-237376, focusing on its mechanism of action, electrophysiological effects, and the experimental protocols used to elucidate its properties.

Chemical and Physical Properties

SB-237376 free base is a complex organic molecule. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 179258-59-4 |

| Molecular Formula | C₂₀H₂₅N₃O₅ |

| Molecular Weight | 387.43 g/mol |

| IUPAC Name | N-(3-(3,4-dimethoxyphenethylamino)propyl)-4-nitrobenzamide |

| Physical Form | Solid |

| Purity | >98% (as reported by commercial suppliers) |

Mechanism of Action

The primary mechanism of action for SB-237376 is the blockade of specific ion channels that are critical to the cardiac action potential. Its effects are concentration-dependent, exhibiting a dual-activity profile.

-

Potassium Channel Blockade: At lower concentrations, SB-237376 is a potent inhibitor of the rapidly activating delayed rectifier potassium current (IKr).[1][2] This current, carried by the hERG channel, is crucial for the repolarization phase (Phase 3) of the cardiac action potential. Inhibition of IKr leads to a prolongation of the action potential duration (APD).

-

Calcium Channel Blockade: At higher concentrations, SB-237376 also blocks the L-type calcium current (ICa,L).[1][2] This current is responsible for the plateau phase (Phase 2) of the action potential. The blockade of ICa,L can shorten the APD and suppress the triggers for certain arrhythmias, such as early afterdepolarizations (EADs).[1]

This dual-channel blockade results in a unique "bell-shaped" dose-response curve for APD prolongation, which is hypothesized to reduce its proarrhythmic risk.[1]

Caption: Mechanism of action of SB-237376 on cardiac ion channels.

Quantitative Electrophysiological Data

The electrophysiological effects of SB-237376 have been quantified in isolated cardiac myocytes and tissue preparations. The primary data is derived from studies by Xu et al. (2003).[1]

Table 1: Potency of SB-237376 on IKr

| Parameter | Value | Cell Type |

| IC₅₀ | 0.42 µM | Canine Ventricular Myocytes |

Table 2: Concentration-Dependent Effects of SB-237376 [1]

| Concentration | Effect on APD and QT Interval | Proarrhythmic Activity |

| Low (e.g., 1-3 µM) | Maximum prolongation of APD and QT interval | Induction of Phase-2 EADs in rabbit preparations |

| High | Self-limiting effect on APD and QT prolongation due to ICa,L blockade | Suppression of EADs |

Table 3: Species-Specific Effects and Proarrhythmic Risk [1]

| Parameter | Rabbit Ventricular Wedge | Canine Ventricular Wedge |

| APD Prolongation | Significant | Moderate |

| QT Interval Prolongation | Significant | Moderate |

| Transmural Dispersion of Repolarization (TDR) | Increased | Moderately Increased |

| EAD Induction (at 3 µM) | Induced in 5 out of 6 preparations | Induced in 0 out of 6 preparations |

| Predicted Proarrhythmic Risk | Lower than dl-sotalol | Not explicitly stated, but lower than rabbit |

Experimental Protocols

The following sections detail the methodologies used to characterize the electrophysiological properties of SB-237376.

Single Myocyte Electrophysiology (Whole-Cell Patch Clamp)

This protocol is used to measure the effect of SB-237376 on specific ion currents like IKr and ICa,L.

-

Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from canine hearts.

-

The heart is typically perfused with a collagenase and protease solution to digest the extracellular matrix.

-

The dispersed cells are then collected and stored in a specific buffer solution.

-

-

Solutions:

-

External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) to mimic the extracellular environment.

-

Pipette Solution: Contains a different ionic composition (e.g., K-aspartate, KCl, Mg-ATP, HEPES, EGTA) to mimic the intracellular environment and control the membrane potential.

-

-

Recording:

-

The whole-cell patch-clamp technique is employed.[3]

-

A glass micropipette filled with the pipette solution is sealed onto the membrane of a single myocyte.

-

The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

-

A voltage-clamp amplifier is used to hold the cell membrane at specific potentials and record the resulting ion currents.

-

-

Voltage Protocols:

-

For IKr: A specific voltage-step protocol is used to isolate the IKr current from other currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step where the characteristic "tail current" of IKr is measured.

-

For ICa,L: Another voltage protocol is used, often involving a depolarizing ramp or step from a negative holding potential to elicit the inward calcium current.

-

-

Data Analysis:

-

The peak current amplitude (e.g., of the IKr tail current) is measured before and after the application of different concentrations of SB-237376.

-

This data is used to generate a concentration-response curve and calculate the IC₅₀ value.

-

Arterially Perfused Ventricular Wedge Preparation

This ex vivo model allows for the study of the drug's effects on a multicellular tissue preparation, preserving the three-dimensional structure and electrical properties of the ventricular wall.[1]

Caption: Experimental workflow for the arterially perfused ventricular wedge preparation.

-

Tissue Preparation:

-

A transmural wedge of tissue is dissected from the canine or rabbit left ventricle.

-

The preparation is cannulated via a coronary artery and perfused with a Tyrode's solution, oxygenated and maintained at a physiological temperature.

-

-

Recording Setup:

-

Floating glass microelectrodes are used to record transmembrane action potentials simultaneously from the epicardial, M-cell, and endocardial regions of the wedge.

-

A transmural electrocardiogram (ECG) is also recorded.

-

-

Experimental Procedure:

-

The preparation is electrically stimulated at a constant cycle length.

-

After recording baseline data, SB-237376 is added to the perfusate in increasing concentrations.

-

Recordings are taken at each concentration to assess the effects on APD, QT interval, TDR, and the development of EADs.

-

Conclusion

SB-237376 is a dual IKr and ICa,L channel blocker that prolongs the cardiac action potential.[1] Its unique voltage- and concentration-dependent effects, particularly the self-limiting prolongation of the APD at higher concentrations, suggest a potentially favorable safety profile with a lower risk of proarrhythmia compared to compounds that solely block the IKr current.[1] The data gathered from single-cell and multicellular preparations provide a solid foundation for its characterization, although further in-vivo and clinical studies would be necessary to fully determine its therapeutic potential.

References

The Discovery and Synthesis of SB-237376: A Potent and Selective CXCR2 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological characterization of SB-237376, a potent and selective non-peptide antagonist of the human C-X-C chemokine receptor 2 (CXCR2). SB-237376, also known as SB-225002, with the chemical name N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea, has emerged as a critical tool for investigating the physiological and pathological roles of the CXCR2 signaling pathway. Its ability to inhibit neutrophil chemotaxis and activation makes it a valuable lead compound in the development of therapeutics for a range of inflammatory diseases. This document provides a comprehensive overview of its discovery through high-throughput screening, a detailed synthetic protocol, and a summary of its biological activity, supported by quantitative data and experimental methodologies.

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses.[1][2] Its activation by chemokines such as interleukin-8 (IL-8) and growth-related oncogene-α (GROα) triggers a cascade of intracellular signaling events, leading to the recruitment and activation of neutrophils at sites of inflammation.[1] Dysregulation of the CXCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis.[2] Consequently, the development of small molecule antagonists for CXCR2 has been a significant focus of pharmaceutical research.

SB-237376 was identified through high-throughput screening as a potent and selective inhibitor of CXCR2.[1] Its discovery provided a valuable chemical probe to elucidate the function of CXCR2 and demonstrated the therapeutic potential of targeting this receptor. This guide serves as a technical resource, consolidating key information on the synthesis and biological evaluation of this important research compound.

Discovery of SB-237376

SB-237376 was discovered through a high-throughput screening campaign aimed at identifying non-peptide antagonists of the CXCR2 receptor.[1] The screening assay utilized membranes from cells expressing the human CXCR2 receptor and monitored the displacement of a radiolabeled ligand, [¹²⁵I]IL-8. A chemical library was screened for compounds that could inhibit the binding of [¹²⁵I]IL-8 to the receptor. This initial screen identified a lead compound which was subsequently chemically optimized to improve potency and selectivity, leading to the discovery of SB-237376 (SB-225002).[1]

Synthesis of SB-237376 Free Base

The synthesis of SB-237376, N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea, is achieved through the reaction of an appropriately substituted aniline with an isocyanate. The following protocol outlines a representative synthetic route.

Synthetic Scheme

References

Methodological & Application

Application Notes and Protocols for SB-237376 Free Base: In Vitro CXCR2 Antagonist Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-237376 is identified as a small molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its primary ligand, interleukin-8 (IL-8), are key mediators of the inflammatory response, primarily through the recruitment and activation of neutrophils. Dysregulation of the IL-8/CXCR2 signaling axis has been implicated in a variety of inflammatory diseases and cancer. Consequently, CXCR2 antagonists like SB-237376 are valuable research tools for investigating the role of this pathway in disease and represent a promising therapeutic strategy.

These application notes provide an overview of the in vitro assays used to characterize the pharmacological activity of SB-237376 and other CXCR2 antagonists. Detailed protocols for key functional assays are provided to enable researchers to evaluate the potency and mechanism of action of this compound.

Data Presentation: In Vitro Pharmacological Profile of Representative CXCR2 Antagonists

| Compound | Target | Assay Type | Cell Type/Membrane Source | Radioligand/Stimulus | Parameter | Value (nM) |

| SB225002 | Human CXCR2 | Radioligand Binding | CHO cell membranes expressing human CXCR2 | [¹²⁵I]-IL-8 | IC₅₀ | 22 |

| SB225002 | Human CXCR2 | Calcium Mobilization | Human neutrophils | IL-8 | IC₅₀ | 8 |

| SB225002 | Human CXCR2 | Calcium Mobilization | Human neutrophils | GROα | IC₅₀ | 10 |

| SB225002 | Human CXCR2 | Chemotaxis | Human neutrophils | IL-8 | IC₅₀ | 30 |

| SB225002 | Human CXCR2 | Chemotaxis | Human neutrophils | GROα | IC₅₀ | 70 |

| Sch527123 | Human CXCR2 | Radioligand Binding | HEK293 cell membranes expressing human CXCR2 | [³H]Sch527123 | Kd | 0.049 |

| Sch527123 | Human CXCR1 | Radioligand Binding | HEK293 cell membranes expressing human CXCR1 | [³H]Sch527123 | Kd | 3.9 |

Signaling Pathway

The binding of IL-8 to CXCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neutrophil activation and chemotaxis. Key downstream pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK signaling pathways.

Caption: IL-8/CXCR2 Signaling Pathway and Point of Inhibition by SB-237376.

Experimental Protocols

CXCR2 Radioligand Binding Assay

This assay measures the ability of SB-237376 to compete with a radiolabeled ligand for binding to CXCR2.

Experimental Workflow:

Caption: Workflow for a CXCR2 Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human CXCR2.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

CXCR2-expressing cell membranes (typically 5-20 µg of protein per well).

-

A fixed concentration of [¹²⁵I]-IL-8 (typically at a concentration close to its Kd).

-

A range of concentrations of SB-237376 (e.g., 0.1 nM to 10 µM).

-

-

For determination of non-specific binding, include wells with a high concentration of a known non-radiolabeled CXCR2 ligand (e.g., 1 µM of unlabeled IL-8).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4) to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other wells to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the SB-237376 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of SB-237376 to inhibit the migration of neutrophils towards a chemoattractant like IL-8.

Experimental Workflow:

Caption: Workflow for a Neutrophil Chemotaxis Assay.

Methodology:

-

Isolation of Human Neutrophils:

-

Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

-

-

Chemotaxis Assay:

-

Use a 96-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size).

-

In the lower wells, add assay buffer containing a chemoattractant, typically IL-8 at its EC₅₀ concentration (e.g., 1-10 ng/mL).

-

In the upper wells, add the neutrophil suspension (e.g., 1 x 10⁶ cells/mL) that has been pre-incubated with various concentrations of SB-237376 for 15-30 minutes at room temperature.

-

Assemble the chamber and incubate at 37°C in a 5% CO₂ incubator for 60-120 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the upper chamber and wipe away the non-migrated cells from the top of the membrane.

-

Migrated cells on the underside of the membrane can be fixed and stained (e.g., with Diff-Quik) and counted under a microscope.

-

Alternatively, migrated cells that have fallen into the lower chamber can be quantified using a fluorescent dye (e.g., Calcein-AM) or a cell viability assay (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of SB-237376 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the SB-237376 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

IL-8 Induced Calcium Mobilization Assay

This assay measures the ability of SB-237376 to block the increase in intracellular calcium concentration in neutrophils following stimulation with IL-8.

Experimental Workflow:

Caption: Workflow for an IL-8 Induced Calcium Mobilization Assay.

Methodology:

-

Cell Preparation and Dye Loading:

-

Isolate human neutrophils as described for the chemotaxis assay.

-

Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye and resuspend in a physiological buffer.

-

-

Calcium Measurement:

-

Place the dye-loaded neutrophils in a fluorometer cuvette or a 96-well plate suitable for fluorescence measurements.

-

Establish a baseline fluorescence reading.

-

Add various concentrations of SB-237376 and incubate for a short period (e.g., 2-5 minutes).

-

Add a stimulating concentration of IL-8 (e.g., 10-100 ng/mL) and record the change in fluorescence over time. The peak fluorescence intensity reflects the extent of calcium mobilization.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the IL-8-induced calcium response for each concentration of SB-237376.

-

Plot the percentage of inhibition against the logarithm of the SB-237376 concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

The in vitro assays described provide a robust framework for characterizing the pharmacological profile of SB-237376 as a CXCR2 antagonist. By determining its binding affinity and its potency in functional assays such as neutrophil chemotaxis and calcium mobilization, researchers can effectively evaluate its potential as a tool for studying inflammatory processes and as a lead compound for drug development.

Application Notes and Protocols for SB-237376 Free Base in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-237376 is an investigational antiarrhythmic compound with a unique pharmacological profile, characterized by its dual-action blockade of both potassium and calcium ion channels. Specifically, it has been shown to inhibit the rapidly activating delayed rectifier potassium current (IKr) and, at higher concentrations, the L-type calcium current (ICa,L).[1] This dual-channel antagonism suggests potential antiarrhythmic efficacy with a reduced risk of proarrhythmic events compared to more selective IKr blockers.[1] Patch clamp electrophysiology is the gold-standard technique for elucidating the effects of compounds like SB-237376 on ion channel function at the cellular level.

These application notes provide a comprehensive overview and detailed protocols for the use of SB-237376 free base in patch clamp experiments, designed for researchers in pharmacology, physiology, and drug development.

Data Presentation

The following table summarizes the quantitative data regarding the electrophysiological effects of SB-237376.

| Parameter | Value | Experimental Preparation | Key Findings | Reference |

| IKr Inhibition (IC50) | 0.42 µM | Single canine ventricular myocytes | Demonstrates potent blockade of the rapidly activating delayed rectifier potassium current. | [1] |

| Maximum APD & QT Prolongation | 1-3 µM | Canine and rabbit left ventricular wedge preparations | The concentration-dependent prolongation of action potential duration (APD) and QT interval follows a bell-shaped curve. | [1] |

| ICa,L Blockade | High Concentrations (>3 µM) | Single canine ventricular myocytes | Use-dependent block of L-type calcium current, contributing to a self-limiting effect on APD prolongation at higher concentrations. | [1] |

| Induction of Early Afterdepolarizations (EADs) | 3 µM | Rabbit ventricular wedge preparations | Induced phase-2 EADs in 5 out of 6 rabbit preparations, but not in canine preparations, suggesting species-specific effects. | [1] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of SB-237376 at lower concentrations is the blockade of the hERG (human Ether-à-go-go-Related Gene) channel, which conducts the IKr current. This inhibition of potassium efflux during the repolarization phase of the cardiac action potential leads to its prolongation. At higher concentrations, SB-237376 also exhibits a use-dependent block of L-type calcium channels, which reduces the influx of calcium during the plateau phase of the action potential. This dual effect is crucial for its pharmacological profile.

Mechanism of action of SB-237376.

Experimental Protocols

The following protocols are representative for whole-cell patch clamp recordings to study the effects of SB-237376 on cardiac ion channels. These should be adapted based on the specific cell type and recording equipment.

Solution Preparation

Stock Solution of SB-237376:

-

Prepare a 10 mM stock solution of SB-237376 free base in DMSO.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

External (Bath) Solution (Tyrode's Solution):

-

Composition (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES.

-

Adjust pH to 7.4 with NaOH.

-

Osmolarity should be adjusted to ~290-300 mOsm.

Internal (Pipette) Solution:

-

Composition (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP.

-

Adjust pH to 7.2 with KOH.

-

Osmolarity should be adjusted to ~280-290 mOsm.

Cell Preparation

-

The choice of cellular preparation is critical. SB-237376 has been studied in isolated single canine and rabbit ventricular myocytes.[1]

-

For studies on specific human channels, HEK293 or CHO cells stably expressing the channel of interest (e.g., hERG) are commonly used.

-

Cells should be cultured to 60-80% confluency on glass coverslips suitable for microscopy and patch clamp recording.

Whole-Cell Patch Clamp Recording

Workflow:

Experimental workflow for patch clamp analysis.

Detailed Steps:

-

Pipette Fabrication: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Visualization: Place the coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Seal Formation: Under visual control, carefully approach a single, healthy cell with the micropipette. Apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: After establishing a giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and diffusional access to the cell interior.

-

Data Acquisition:

-

Switch the amplifier to voltage-clamp mode.

-

Compensate for pipette capacitance and series resistance.

-

Apply appropriate voltage protocols to elicit the currents of interest. For IKr, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to observe the characteristic tail current. For ICa,L, a series of depolarizing steps from a holding potential of -80 mV can be used.

-

-

Drug Application:

-

Record stable baseline currents for several minutes.

-

Begin perfusion of the external solution containing the lowest concentration of SB-237376.

-

Allow sufficient time for the drug effect to reach a steady state before recording.

-

Perform a cumulative concentration-response by sequentially applying increasing concentrations of SB-237376.

-

Following the highest concentration, perfuse with a drug-free external solution to assess the reversibility of the block (washout).

-

Data Analysis

-

Measure the peak current amplitude (e.g., peak tail current for IKr) before and after drug application.

-

Calculate the percentage of current inhibition for each concentration of SB-237376.

-

Plot the percentage of inhibition as a function of the logarithm of the drug concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Logical Relationship of SB-237376 Antagonism

The dual-channel blockade by SB-237376 presents a logical relationship where the desired antiarrhythmic effect (IKr block) is tempered by a potentially protective effect at higher concentrations (ICa,L block), which may mitigate the risk of excessive action potential prolongation and subsequent early afterdepolarizations.

Concentration-dependent effects of SB-237376.

References

In Vivo Studies of SB-237376 Free Base in Animal Models: Current Landscape

Despite a comprehensive search of available scientific literature, no specific in vivo studies utilizing SB-237376 free base in whole animal models have been identified. Research on this compound appears to be concentrated on ex vivo and in vitro preparations, primarily in the context of cardiac electrophysiology.